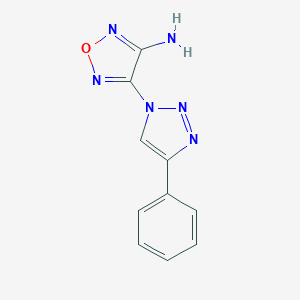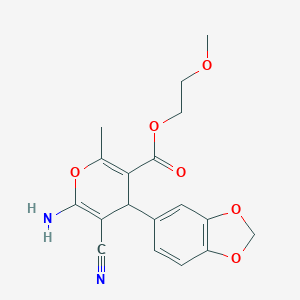
2-methoxyethyl 6-amino-4-(1,3-benzodioxol-5-yl)-5-cyano-2-methyl-4H-pyran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-amino-4-(1,3-benzodioxol-5-yl)-5-cyano-2-methyl-4H-pyran-3-carboxylic acid 2-methoxyethyl ester is a member of benzodioxoles and a 2-methoxyethyl ester.
Scientific Research Applications
Structural Properties and Conformation
The compound exhibits a unique conformation in its structure, with the heterocyclic pyran ring adopting a flattened boat conformation. This structural characteristic is significant in the context of chemical synthesis and molecular interaction studies. In a study by Nesterov et al. (2007), the compound's ester O atoms participate in intramolecular C-H...O contacts, forming six-membered rings, which could be of interest in studying intramolecular forces and steric effects in chemical reactions (Nesterov, Wiedenfeld, Nesterova, & Hastings, 2007).
Antimicrobial and Antiproliferative Activity
The compound has been investigated for its antimicrobial and antiproliferative properties. A study highlighted its potential as an antimicrobial agent with activity comparable to chloramine. Additionally, its antiproliferative activity was found to exceed that of reference drugs like cisplatin and busulfan, indicating its potential in cancer research (Sheverdov, Andreev, Nasakin, & Gein, 2014).
Synthesis and Chemical Reactions
Various synthesis methods have been explored for this compound and its derivatives. For instance, ethyl 6-amino-5-cyano-2-methyl-4-aryl-4H-pyran-3-carboxylates were synthesized using a three-component reaction, demonstrating the versatility of this compound in synthetic chemistry (Hai, Thanh, Le, Thuy, & Tung, 2017). Additionally, microwave-assisted synthesis methods have been developed, offering efficient and eco-friendly approaches to produce this compound (Yi, Peng, & Song, 2005).
Molecular Structure Analysis
The molecular and crystal structure of the compound and its derivatives have been established through X-ray diffraction analysis, which is crucial for understanding its chemical properties and potential applications in various fields like material science and pharmaceuticals (Shestopalov, Emelianova, & Nesterov, 2003).
Potential in Corrosion Mitigation
Studies have also explored the use of pyran derivatives, including compounds similar to 2-methoxyethyl 6-amino-4-(1,3-benzodioxol-5-yl)-5-cyano-2-methyl-4H-pyran-3-carboxylate, in corrosion mitigation. This suggests potential applications in materials science, especially in protecting metals from corrosion (Saranya, Benhiba, Anusuya, Subbiah, Zarrouk, & Chitra, 2020).
properties
Product Name |
2-methoxyethyl 6-amino-4-(1,3-benzodioxol-5-yl)-5-cyano-2-methyl-4H-pyran-3-carboxylate |
|---|---|
Molecular Formula |
C18H18N2O6 |
Molecular Weight |
358.3g/mol |
IUPAC Name |
2-methoxyethyl 6-amino-4-(1,3-benzodioxol-5-yl)-5-cyano-2-methyl-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C18H18N2O6/c1-10-15(18(21)23-6-5-22-2)16(12(8-19)17(20)26-10)11-3-4-13-14(7-11)25-9-24-13/h3-4,7,16H,5-6,9,20H2,1-2H3 |
InChI Key |
JXYHCJMZBZTZGS-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C(=C(O1)N)C#N)C2=CC3=C(C=C2)OCO3)C(=O)OCCOC |
Canonical SMILES |
CC1=C(C(C(=C(O1)N)C#N)C2=CC3=C(C=C2)OCO3)C(=O)OCCOC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-Chloro-4-(5-chloro-quinolin-8-yloxy)-phenyl]-4-nitro-benzamide](/img/structure/B420536.png)


![1-[N-(benzenesulfonyl)-C-phenylcarbonimidoyl]-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)thiourea](/img/structure/B420541.png)
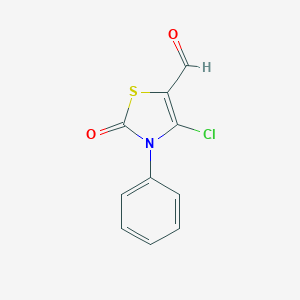
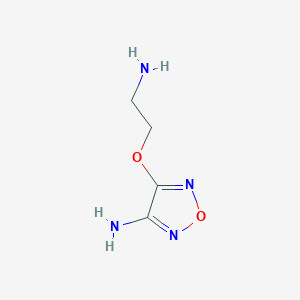
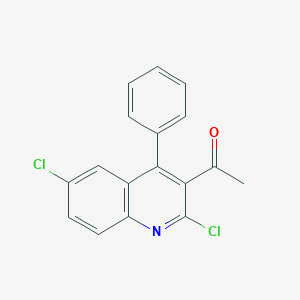
![2-[2-(1H-indol-3-yl)ethyl]-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B420548.png)
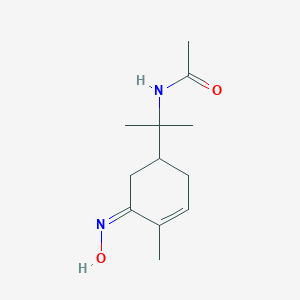
![3-ethyl-2-{2-[3'-butyl-3-ethyl-4,4'-dioxo-2'-thioxo-2,5'-bis(1,3-thiazolidin-2-ylidene)-5-ylidene]ethylidene}-4-methyl-6-phenyl-3,6-dihydro-2H-imidazo[4,5-d][1,3]thiazol-4-ium](/img/structure/B420550.png)
![3,6-dibromo-2,7-bis[2-(diethylamino)ethoxy]-9H-fluoren-9-one hydrazone](/img/structure/B420552.png)
![N-(2,1,3-benzothiadiazol-4-yl)-5-bromo-2-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B420554.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N-[4-(octyloxy)benzylidene]amine](/img/structure/B420557.png)
